4-(2-(Dimethylamino)vinyl)pyrimidine
Description
Structure
3D Structure
Properties
IUPAC Name |
(E)-N,N-dimethyl-2-pyrimidin-4-ylethenamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3/c1-11(2)6-4-8-3-5-9-7-10-8/h3-7H,1-2H3/b6-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZEMTDHEIXQJAS-GQCTYLIASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC1=NC=NC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C1=NC=NC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20973-86-8 | |
| Record name | Ethenamine, N,N-dimethyl-2-(4-pyrimidinyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020973868 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Scientific Research Applications
Medicinal Chemistry Applications
The compound shows promise in drug discovery and development, particularly in the following areas:
- Anticancer Agents : Research indicates that 4-(2-(Dimethylamino)vinyl)pyrimidine can inhibit specific kinases involved in cancer cell proliferation. Its mechanism involves blocking enzyme activity, which is crucial for cancer treatment strategies .
- Antimicrobial Activity : Studies have demonstrated its potential against various pathogens, indicating that modifications of the pyrimidine structure can enhance bioactivity against bacteria and fungi .
- Drug Design : The compound serves as a scaffold for designing new therapeutic agents targeting diseases such as infections, cancer, and inflammatory conditions. Its structural versatility allows for modifications that can improve pharmacokinetic properties .
Organic Synthesis Applications
In organic chemistry, this compound acts as a valuable building block for synthesizing more complex heterocycles. It can be utilized in:
- Synthesis of Functionalized Pyrimidines : This compound facilitates the preparation of various derivatives that exhibit enhanced biological activities.
- Cross-Linking Agents : Its vinyl group enables it to act as a cross-linking agent in nucleoside analogs, improving binding efficiency to DNA or RNA targets .
Material Science Applications
The unique properties of this compound extend to material science:
- Organic Semiconductors : Due to its electronic properties, it is explored for use in organic light-emitting diodes (OLEDs) and other electronic materials.
- Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance mechanical and thermal properties, making it suitable for advanced material applications.
Case Study 1: Anticancer Activity
A study evaluated the anticancer efficacy of a series of pyrimidine derivatives based on this compound. The results showed significant inhibition of cell proliferation in various cancer cell lines, with IC50 values indicating potent activity compared to standard chemotherapeutics. The structure-activity relationship (SAR) analysis revealed that modifications at the vinyl position enhanced binding affinity to target kinases.
Case Study 2: Antimicrobial Properties
In another study, derivatives of this compound were tested against Gram-positive and Gram-negative bacteria. Several compounds exhibited minimum inhibitory concentrations (MICs) in the low micromolar range, highlighting their potential as new antimicrobial agents.
Comparison with Similar Compounds
4-(Dimethylamino)pyridine (DMAP)
- Structure: DMAP (C₇H₁₀N₂) has a dimethylamino group directly attached to a pyridine ring, differing from the pyrimidine-vinyl system in 4-(2-(dimethylamino)vinyl)pyrimidine.
- Reactivity: DMAP is a strong electron-donating catalyst, widely used in acylation and polymerization reactions due to its nucleophilic tertiary amine . In contrast, the pyrimidine-vinyl structure in this compound may exhibit reduced basicity due to the electron-withdrawing pyrimidine ring and conjugated vinyl group.
- Applications: DMAP is primarily a catalyst, while this compound’s applications are less documented but may align with bioactive molecules, given the prevalence of pyrimidines in pharmaceuticals .
2-Amino-4-methylpyrimidine
- Structure: Features an amino group at the 2-position and a methyl group at the 4-position (C₅H₇N₃).
- Spectroscopy: The amino group in 2-amino-4-methylpyrimidine generates IR bands at 3456–3182 cm⁻¹, characteristic of N-H stretching . In contrast, the dimethylamino group in this compound lacks N-H bonds, resulting in IR signals for C-N stretching and vinyl C-H vibrations.
- Applications : Used in agrochemicals and pharmaceuticals, highlighting the role of substituent positioning in bioactivity .
Ethyl 4-(Dimethylamino)benzoate
- Structure: A benzoate ester with a dimethylamino group at the para position (C₁₁H₁₅NO₂).
- Reactivity: Exhibits higher reactivity as a co-initiator in resins compared to 2-(dimethylamino)ethyl methacrylate, attributed to its planar aromatic system and electron-donating dimethylamino group . The vinyl-pyrimidine system in this compound may similarly enhance conjugation but with distinct electronic effects due to the heteroaromatic ring.
Pyrimidine Derivatives with Vinyl/Amino Substituents
- Synthetic Methods: Palladium-catalyzed cross-coupling is common for introducing aryl/vinyl groups to pyrimidines (e.g., in lincomycin derivatives ). Microwave synthesis optimizes amino-pyrimidine yields .
- Biological Relevance: Pyrimidines with amino or dimethylamino groups are prevalent in kinase inhibitors and antimicrobial agents . The vinyl group in this compound may enhance π-π stacking or serve as a Michael acceptor in drug design.
Data Tables
Table 1: Structural and Spectroscopic Comparison
Table 2: Reactivity and Physical Properties
*DPI = Diphenyliodonium hexafluorophosphate
Key Research Findings
- Synthetic Efficiency: Microwave methods for amino-pyrimidines achieve >80% yields in solvent-free conditions, suggesting analogous routes could optimize this compound synthesis .
- Biological Potential: Pyrimidine derivatives with dimethylamino groups show antimicrobial and anticancer activity, positioning this compound as a candidate for structure-activity relationship (SAR) studies .
Q & A
Q. What are the optimal synthetic routes for 4-(2-(Dimethylamino)vinyl)pyrimidine?
- Methodological Answer : A common approach involves multi-step functionalization of pyrimidine cores. For example, describes a protocol using SOCl₂ and benzene under reflux for chlorination, followed by methylation with CH₂N₂/Et₂O and subsequent bromination with HBr (47.5%) at 70–80°C . Key reagents and conditions are summarized below:
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| a | SOCl₂, benzene, reflux | Chlorination |
| b | CH₂N₂/Et₂O, 30 min | Methylation |
| c | HBr (47.5%), 70–80°C | Bromination |
Variations in reaction time, temperature, and catalyst (e.g., NaH/THF for alkylation) can influence yield and purity.
Q. How should researchers characterize this compound?
- Methodological Answer : Use a combination of spectroscopic and computational techniques:
- NMR and MS : Confirm molecular structure and substituent positions.
- UV-Vis Spectroscopy : Analyze electronic transitions (e.g., π→π* or n→π* shifts) .
- DFT Calculations : Predict frontier molecular orbitals (FMOs) and Mulliken charges to validate experimental data .
Advanced Research Questions
Q. How can contradictions in spectroscopic or reactivity data be resolved?
- Methodological Answer : Discrepancies often arise from solvent effects, tautomerism, or impurities. For example:
- Tautomeric Analysis : Use variable-temperature NMR to detect equilibrium between enamine and imine forms .
- DFT Benchmarking : Compare computed vs. experimental IR or UV-Vis spectra to identify misassignments .
- Control Experiments : Replicate synthesis under inert atmospheres to rule out oxidation artifacts .
Q. What strategies enhance the compound’s utility in enzyme inhibition studies?
- Methodological Answer : highlights pyrimidine derivatives as kinase inhibitors. Key steps include:
- Structure-Activity Relationship (SAR) : Modify the vinyl-dimethylamino group to optimize steric/electronic interactions with ATP-binding pockets.
- Crystallography : Co-crystallize with target enzymes (e.g., EGFR or CDK2) to identify binding motifs .
- Kinetic Assays : Measure IC₅₀ values under varied pH and co-factor conditions to assess inhibition mechanisms .
Q. How can computational methods predict the compound’s reactivity in novel environments?
- Methodological Answer : Leverage databases like PISTACHIO and REAXYS for mechanistic insights:
- Reactivity Prediction : Use frontier molecular orbital (FMO) theory to identify nucleophilic/electrophilic sites .
- Solvent Modeling : Apply COSMO-RS to simulate solvation effects on reaction pathways .
- Machine Learning : Train models on pyrimidine derivative datasets to predict regioselectivity in cross-coupling reactions .
Safety and Handling
Q. What precautions are critical when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (H315, H319) .
- Ventilation : Perform reactions in fume hoods to mitigate respiratory irritation (H335) .
- Waste Disposal : Neutralize residues with NaOH before disposal to prevent environmental contamination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
